Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate
Description
Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate is a heterocyclic compound featuring a benzoate ester core, a pyrrolidine ring, and a 1,2,4-oxadiazole substituent.
Properties
IUPAC Name |
methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-15(20)11-4-2-10(3-5-11)14(19)18-7-6-12(8-18)13-16-9-22-17-13/h2-5,9,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJQGIBPTBWANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps. One common method involves the cyclization of amidoximes with acyl chlorides to form the 1,2,4-oxadiazole ring . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, and the benzoate ester is typically formed via esterification reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Agricultural Chemistry: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new pesticides.
Materials Science: The unique structural features of the compound make it useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation . The oxadiazole ring is known to interact with biological targets through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogs
Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate (CAS 2034374-16-6)
Structural Differences :
- Oxadiazole Substitution : The analog features a 3-methyl-1,2,4-oxadiazol-5-yl group at the pyrrolidine C3 position, whereas the target compound has an unsubstituted 1,2,4-oxadiazol-3-yl group. This alters electronic distribution and steric bulk.
- Pyrrolidine Substitution : A 4-phenyl group is present on the pyrrolidine ring in the analog, absent in the target compound.
Molecular Formula & Weight :
| Property | Target Compound | Analog (CAS 2034374-16-6) |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₄ (estimated) | C₂₂H₂₁N₃O₄ |
| Molecular Weight | ~323.33 g/mol (estimated) | 391.4 g/mol |
Functional Implications :
- Lipophilicity : The phenyl group in the analog increases hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility compared to the target compound .
- Metabolic Stability : The methyl group on the oxadiazole in the analog may slow oxidative metabolism, whereas the unsubstituted oxadiazole in the target compound could be more prone to hydrolysis or enzymatic degradation.
- Synthetic Complexity : Introducing phenyl and methyl groups requires additional steps (e.g., Suzuki coupling, methylation), making the analog synthetically more demanding .
General Comparison with Other Oxadiazole-Containing Analogs
Substitution Patterns in Pyrrolidine-Oxadiazole Systems
| Compound Type | Key Features | Potential Impact |
|---|---|---|
| Target Compound | Unsubstituted oxadiazole, no pyrrolidine phenyl | Higher polarity, simpler synthesis |
| 4-Phenyl Analogs | Pyrrolidine C4-phenyl group | Enhanced π-π stacking in crystallography |
| 5-Methyl-oxadiazole | Methyl at oxadiazole C5 | Increased steric hindrance, metabolic stability |
Benzoate Ester Modifications
Replacing the methyl ester with bulkier groups (e.g., ethyl, benzyl) or converting it to a carboxylic acid could:
- Increase/Decrease Solubility : Larger esters reduce solubility; free acids improve it but may limit bioavailability.
- Alter Binding Affinity : Esters act as prodrugs, while acids directly interact with targets (e.g., enzyme active sites).
Crystallographic Analysis
The SHELX system (e.g., SHELXL, SHELXS) is widely used for refining small-molecule structures . For the analog in , the phenyl group likely facilitates crystal packing via van der Waals interactions, whereas the target compound’s simpler structure may yield less ordered crystals, complicating diffraction studies.
Biological Activity
Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate (CAS Number: 2034550-96-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₅N₃O₄
- Molecular Weight : 301.30 g/mol
- Structure : The compound features a benzoate moiety linked to a pyrrolidine ring substituted with an oxadiazole group.
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with oxadiazole moieties often exhibit antimicrobial properties. The presence of the pyrrolidine and benzoate components may enhance this activity through synergistic effects.
- Anticancer Potential : Research suggests that oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of apoptotic pathways and cell cycle arrest.
- Anti-inflammatory Effects : Some studies have indicated that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways associated with disease progression.
- Receptor Modulation : It may interact with specific receptors in the body, altering signal transduction pathways that lead to therapeutic effects.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various oxadiazole derivatives. This compound was tested against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Properties
Research conducted on a series of oxadiazole compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL .
Data Table: Biological Activities Summary
Q & A
Basic: What synthetic strategies are commonly employed to prepare Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate?
The synthesis typically involves multi-step routes focusing on:
- Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives or nitriles under acidic or thermal conditions .
- Pyrrolidine Functionalization : Introduction of the 1,2,4-oxadiazol-3-yl group via coupling reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .
- Esterification and Amide Coupling : Final assembly using coupling reagents (e.g., EDC/HOBt) to link the pyrrolidine-oxadiazole moiety to the benzoate ester .
Key Conditions : Reaction temperatures (60–120°C), solvent selection (DMF, THF), and catalysts (e.g., Pd for Heck-type cyclizations) are critical for yield optimization .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : - and -NMR to confirm regiochemistry of the oxadiazole ring and pyrrolidine substitution patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and oxadiazole (C=N, ~1600 cm) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolving stereochemistry and intermolecular interactions in solid-state structures .
Advanced: How can researchers optimize regioselectivity during oxadiazole ring formation?
Regioselectivity challenges arise in 1,2,4-oxadiazole synthesis due to competing pathways. Strategies include:
- Precursor Design : Using nitrile oxides or amidoximes with steric/electronic directing groups to favor 3-substitution .
- Catalytic Control : Employing Lewis acids (e.g., ZnCl) or transition-metal catalysts to stabilize intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while temperature gradients minimize side reactions .
Example : highlights KOH/CS-mediated cyclization to yield 5-thioxo-4,5-dihydro-1,3,4-oxadiazole derivatives with 66% efficiency.
Advanced: How should researchers resolve contradictions in spectral data during structure elucidation?
Contradictions (e.g., unexpected -NMR splitting or MS fragments) can be addressed via:
- 2D NMR Techniques : COSY, HSQC, and HMBC to assign proton-carbon correlations and confirm connectivity .
- Isotopic Labeling : -labeling for oxadiazole nitrogen mapping in complex spectra .
- Computational Validation : DFT calculations to predict NMR chemical shifts and compare with experimental data .
Case Study : In , -NMR resolved ambiguities in benzimidazole-pyrrolidine hybrid structures by correlating carbonyl signals with synthetic intermediates.
Basic: What structural features influence the compound’s potential bioactivity?
Key pharmacophoric elements include:
- Oxadiazole Ring : Enhances metabolic stability and participates in hydrogen bonding with biological targets .
- Pyrrolidine Scaffold : Conformational flexibility for target binding; substituents modulate lipophilicity and solubility .
- Benzoate Ester : A prodrug moiety that can hydrolyze in vivo to release active carboxylic acid derivatives .
Biological Relevance : Analogous compounds in and exhibit activity against enzymes (e.g., kinases) via π-π stacking and hydrophobic interactions.
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
Advanced SAR tools include:
- Molecular Docking : To predict binding modes with targets (e.g., receptors or enzymes) using software like AutoDock or Schrödinger .
- QSAR Modeling : Quantitative analysis of substituent effects on bioactivity using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Assessing stability of ligand-target complexes over nanosecond timescales to prioritize synthetic targets .
Example : used crystallographic data to validate docking poses of oxadiazole-containing ligands in enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
